4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, or 4-CAMTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. 4-CAMTP is a member of the pyrimidine family of compounds and is composed of a cyclopropylamino group attached to a methylthio group. This compound is of interest to scientists due to its unique properties, which make it a potential tool for investigating biological processes.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research on derivatives of pyrimidine compounds has shown promise in antibacterial and antifungal applications. For instance, fluoronaphthyridines, which share structural similarities with 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, have been synthesized and evaluated for their in vitro and in vivo antibacterial activities. These compounds have exhibited significant antibacterial properties, highlighting their potential as therapeutic agents against bacterial infections (Bouzard et al., 1992).
Antiviral Activity
Additionally, derivatives of the pyrimidine compound have been found to possess antiviral activities. Certain 5-substituted-2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, including efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This suggests that modifications to the pyrimidine core structure can yield compounds with potent antiviral capabilities, potentially serving as a basis for developing new antiretroviral drugs (Hocková et al., 2003).
Antitumor Agents
The synthesis and evaluation of pyrimidine derivatives have also extended to the exploration of antitumor agents. Compounds based on the pyrimidine structure have been designed to inhibit key enzymes involved in tumor growth and proliferation. For example, carbocyclic analogues of nucleosides, which mimic the structure of pyrimidine derivatives, have shown potent and selective anti-HIV activity. These findings support the potential of pyrimidine-based compounds in the development of new antitumor medications (Vince & Hua, 1990).
Synthesis of Novel Compounds
The chemical versatility of pyrimidine derivatives allows for the synthesis of a wide range of novel compounds with various biological activities. Techniques for synthesizing these derivatives have been refined over the years, enabling the creation of compounds with enhanced biological and medicinal properties. Such synthetic advancements contribute significantly to the field of medicinal chemistry, offering new avenues for drug discovery and development (Song, 2007).
properties
IUPAC Name |
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-15-9-10-4-6(8(13)14)7(12-9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOQWHUHVIPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593246 | |
Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015856-32-2 | |
Record name | 4-(Cyclopropylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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